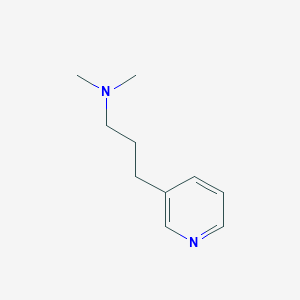
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a dimethylamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-pyridin-3-yl-propan-1-amine typically involves the reaction of 3-bromopropylamine with pyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials and solvents, as well as employing advanced purification techniques such as distillation and recrystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-3-pyridin-3-yl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-3-pyridin-3-yl-propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-pyridin-3-yl-propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
3-(4-Pyridyl)propyldimethylamine: Similar structure but with the pyridine ring attached at the 4-position.
3-(2-Pyridyl)propyldimethylamine: Pyridine ring attached at the 2-position.
N,N-Dimethyl-3-pyridylpropanamine: Similar structure with variations in the alkyl chain.
Uniqueness: N,N-dimethyl-3-pyridin-3-yl-propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of attachment on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6304-32-1 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N,N-dimethyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-4-6-10-5-3-7-11-9-10/h3,5,7,9H,4,6,8H2,1-2H3 |
Clé InChI |
ZJINUQHUNJMQFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



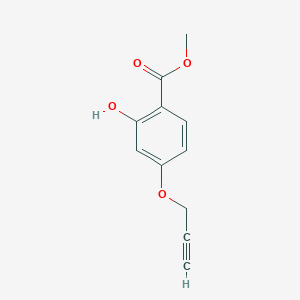
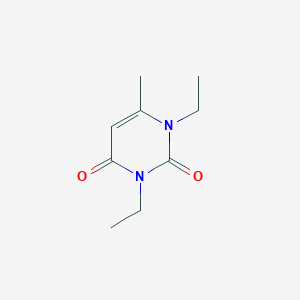
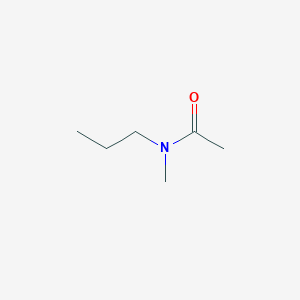
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)

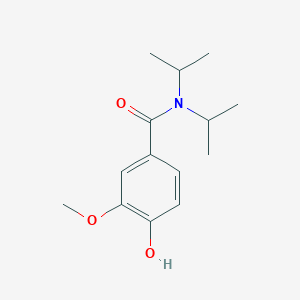
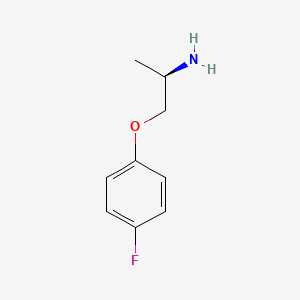
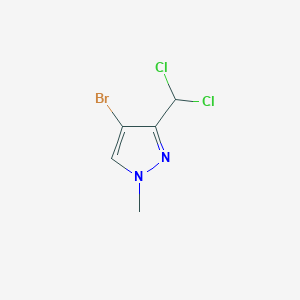
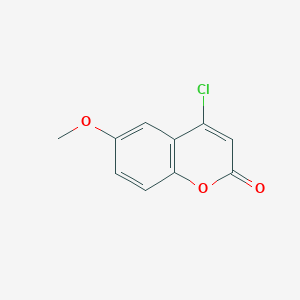
![4-[(4-Bromoanilino)methyl]-N,N-dimethylaniline](/img/structure/B8697193.png)
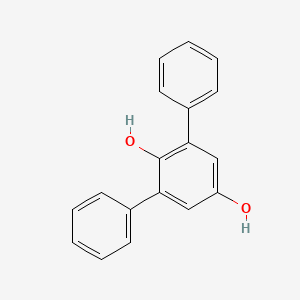
![N-[2-(Chloroacetyl)-5-methylphenyl]-2-methylbenzamide](/img/structure/B8697197.png)
